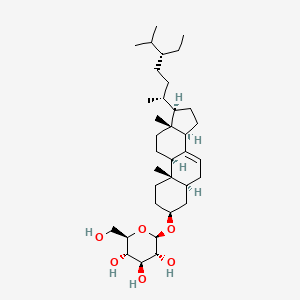
Schottenol glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schottenol glucoside is a natural product found in Ipomopsis aggregata, Camellia sinensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research indicates that Schottenol glucoside exhibits significant antioxidant activity. A study involving argan oil phytosterols, including Schottenol, demonstrated its ability to reduce reactive oxygen species (ROS) production in microglial cells activated by lipopolysaccharides (LPS). This suggests that Schottenol may help mitigate oxidative stress, which is implicated in neurodegenerative diseases .
Table 1: Antioxidant Effects of this compound
| Parameter | Effect | Source |
|---|---|---|
| ROS Production | Significant decrease | |
| Cytotoxicity | No cytotoxic effects at concentrations up to 5 µM | |
| Anti-inflammatory markers | Reduced levels of IL-1β and TNF-α |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that treatment with Schottenol led to a reduction in the expression of pro-inflammatory cytokines and genes in activated microglial cells. This effect is crucial as chronic inflammation is linked to various diseases, including cancer and autoimmune disorders .
Gastroprotective Effects
This compound has been identified as having gastroprotective properties. Studies on dietary phytosterols indicated that certain sterols, including Schottenol, can provide protection against gastric ulceration induced by non-steroidal anti-inflammatory drugs (NSAIDs) and ethanol. In animal models, Schottenol demonstrated significant protective effects against ulcer formation .
Table 2: Gastroprotective Effects of this compound
| Model | Dose (mg) | Effect | Source |
|---|---|---|---|
| Ethanol-induced ulceration | 4 mg | Complete protection | |
| NSAID-induced ulceration | 2 mg | 90% reduction in ulcer length |
Potential Applications in Diabetes Management
Emerging research suggests that this compound may play a role in managing diabetes through its inhibitory effects on carbohydrate-digesting enzymes. In silico studies have indicated that compounds similar to Schottenol can inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition can lead to better blood sugar control post-meals.
Eigenschaften
CAS-Nummer |
61376-86-1 |
|---|---|
Molekularformel |
C35H60O6 |
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
InChI-Schlüssel |
XWPUVGRUJWXYTP-PYUVDJBBSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Synonyme |
schottenol beta-D-glucoside schottenol glucoside schottenol glucoside, (3beta)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















